[(E)-2-azidoethenyl]benzene
Overview
Description
[(E)-2-azidoethenyl]benzene is an organic compound characterized by the presence of an azido group (-N₃) attached to an ethenyl group, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-azidoethenyl]benzene typically involves the reaction of an appropriate precursor with sodium azide. One common method is the nucleophilic substitution reaction where a halogenated ethenylbenzene reacts with sodium azide under suitable conditions to replace the halogen with an azido group. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
[(E)-2-azidoethenyl]benzene can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other nitrogen-containing functional groups.
Reduction: Reduction of the azido group can yield amines or other reduced nitrogen species.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (FeCl₃, AlCl₃) for halogenation.
Major Products Formed
Oxidation: Nitroethenylbenzene or other oxidized derivatives.
Reduction: Aminoethenylbenzene or other reduced derivatives.
Substitution: Nitrobenzene, sulfonylbenzene, or halobenzene derivatives.
Scientific Research Applications
[(E)-2-azidoethenyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its azido group can participate in click chemistry reactions, forming triazoles.
Biology: Potential use in bioconjugation techniques, where the azido group can react with alkyne-functionalized biomolecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers and materials with specific properties, such as photoresponsive materials.
Mechanism of Action
The mechanism of action of [(E)-2-azidoethenyl]benzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction widely used in click chemistry. This reaction is highly specific and efficient, making it valuable for various applications, including the modification of biomolecules and the synthesis of complex organic structures.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Contains an azo group (-N=N-) instead of an azido group. Used in dyes and as a molecular switch.
Phenylazide: Similar structure but lacks the ethenyl group. Used in organic synthesis and as a precursor for other azido compounds.
Vinylbenzene (Styrene): Contains a vinyl group (-CH=CH₂) instead of an azido group. Widely used in the production of polystyrene and other polymers.
Uniqueness
[(E)-2-azidoethenyl]benzene is unique due to the presence of both an azido group and an ethenyl group attached to a benzene ring. This combination imparts distinct reactivity and potential for diverse applications, particularly in the fields of organic synthesis and materials science.
Properties
IUPAC Name |
[(E)-2-azidoethenyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-11-10-7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOSYAJVNWEFNC-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CN=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/N=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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